

3-(2-nitro-1-phenylethyl)-1H-indole molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-nitro-1-phenylethyl)-1H-indole

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A Technical Guide to 3-(2-nitro-1-phenylethyl)-1H-indole

This document provides a comprehensive overview of the molecular structure, formula, and other key chemical properties of **3-(2-nitro-1-phenylethyl)-1H-indole**, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Formula

3-(2-nitro-1-phenylethyl)-1H-indole is an organic compound featuring an indole moiety substituted at the 3-position with a 2-nitro-1-phenylethyl group. Its chemical structure and key identifiers are detailed below.

The molecular formula for this compound is C₁₆H₁₄N₂O₂.^[1] It has a molecular weight of 266.29 g/mol.^[1] The IUPAC name is **3-(2-nitro-1-phenylethyl)-1H-indole**.^[1]

Below is a two-dimensional representation of the molecular structure:

Molecular structure of **3-(2-nitro-1-phenylethyl)-1H-indole**.

Physicochemical Data

A summary of key physicochemical and spectroscopic data for **3-(2-nitro-1-phenylethyl)-1H-indole** is presented in the table below. This information is crucial for its identification,

characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C16H14N2O2	[1]
Molecular Weight	266.29 g/mol	[1]
IUPAC Name	3-(2-nitro-1-phenylethyl)-1H-indole	[1]
CAS Number	51626-47-2	[1][2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(C--INVALID-LINK--[O-])C2=CNC3=CC=CC=C32</chem>	[1]
InChI	InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2	[1]
InChIKey	NTQBCZPFTAELGC-UHFFFAOYSA-N	[1]

Experimental Protocols

The synthesis of **3-(2-nitro-1-phenylethyl)-1H-indole** and its derivatives is an area of active research. A common synthetic route involves the Michael addition of indole to β -nitrostyrene.

General Synthesis via Michael Addition

A representative experimental protocol for the synthesis of related compounds is described as follows:

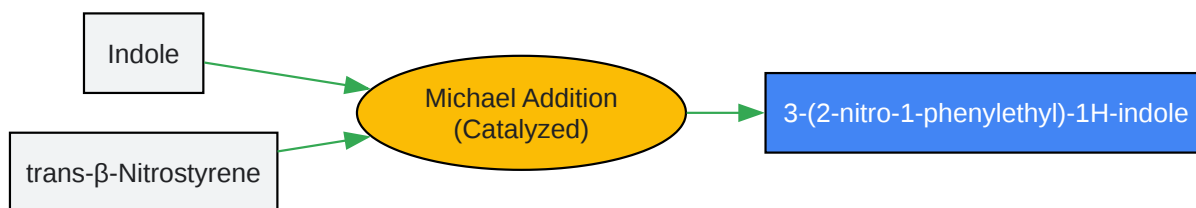
- **Reactants:** Indole and a substituted trans- β -nitrostyrene are the primary reactants.
- **Catalyst:** A catalyst, such as lanthanum triflate, may be employed to facilitate the reaction.
- **Solvent:** The reaction is typically carried out in a suitable organic solvent.

- **Reaction Conditions:** The mixture is stirred at a specific temperature for a duration sufficient to ensure completion of the reaction.
- **Work-up and Purification:** Following the reaction, the mixture is subjected to a standard work-up procedure, which may include extraction and washing. The crude product is then purified, often by column chromatography on silica gel, to yield the desired **3-(2-nitro-1-phenylethyl)-1H-indole** derivative.

It is important to note that specific reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, can significantly influence the yield and purity of the final product. Researchers should consult the primary literature for detailed, substrate-specific protocols.

Logical Relationship of Synthesis

The synthesis of **3-(2-nitro-1-phenylethyl)-1H-indole** can be visualized as a straightforward addition reaction.



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Synthetic pathway for **3-(2-nitro-1-phenylethyl)-1H-indole**.

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References

- 1. 3-(2-nitro-1-phenylethyl)-1H-indole | C₁₆H₁₄N₂O₂ | CID 2740778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-NITRO-1-PHENYL-ETHYL)-1H-INDOLE | 51626-47-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [3-(2-nitro-1-phenylethyl)-1H-indole molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302442#3-2-nitro-1-phenylethyl-1h-indole-molecular-structure-and-formula]

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Phone: (601) 213-4426

Email: info@benchchem.com